Molecular structure and physicochemical properties of 1-(5-Amino-1-methylindol-3-yl)ethanone
Molecular structure and physicochemical properties of 1-(5-Amino-1-methylindol-3-yl)ethanone
Foreword: Navigating the Landscape of Indole Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and presence in a multitude of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(5-Amino-1-methylindol-3-yl)ethanone, a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide has been constructed by leveraging data from structurally similar compounds and established principles of indole chemistry. This approach allows for a robust and informative resource, while maintaining transparency about the origin of the presented data.
Molecular Structure and Chemical Identity
1-(5-Amino-1-methylindol-3-yl)ethanone, also known as 3-Acetyl-5-amino-1-methylindole, is a substituted indole derivative. The core of the molecule is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The key functional groups that dictate its chemical behavior are an amino group at the 5-position, a methyl group at the 1-position (on the indole nitrogen), and an acetyl group at the 3-position.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(5-Amino-1-methyl-1H-indol-3-yl)ethanone |
| Synonyms | 3-Acetyl-5-amino-1-methylindole |
| CAS Number | 20893-37-6 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Canonical SMILES | CC(=O)c1cn(C)c2ccc(N)cc12 |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,-0!"]; C3a [label="C", pos="0,-0.75!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-2.1,0!"]; C6 [label="C", pos="-1.3,1.5!"]; C7 [label="C", pos="-2.1,2.25!"]; C7a [label="C", pos="0,2.25!"]; N_Me [label="C", pos="0,3.5!"]; C_Ac [label="C", pos="2.6,0!"]; O_Ac [label="O", pos="3.4,0.75!"]; C_Me_Ac [label="C", pos="3.4,-0.75!"]; N_Amine [label="N", pos="-3.4,0!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; N1 -- N_Me; C3 -- C_Ac; C_Ac -- O_Ac [style=double]; C_Ac -- C_Me_Ac; C5 -- N_Amine;
// Atom labels N1_label [label="N1", pos="-0.5,1.5!"]; C2_label [label="C2", pos="1.8,1.5!"]; C3_label [label="C3", pos="1.8,0!"]; C3a_label [label="C3a", pos="0.5,-0.75!"]; C4_label [label="C4", pos="-1.8,-0.75!"]; C5_label [label="C5", pos="-2.6,0!"]; C6_label [label="C6", pos="-1.8,1.5!"]; C7_label [label="C7", pos="-2.6,2.25!"]; C7a_label [label="C7a", pos="0.5,2.25!"]; N_Me_label [label="CH₃", pos="-0.5,3.5!"]; Ac_group [label="COCH₃", pos="3.5,0!"]; Amine_group [label="NH₂", pos="-3.9,0!"]; }graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="5-Nitroindole"]; Step1 [label="N-Methylation\n(e.g., CH₃I, NaH)"]; Intermediate1 [label="1-Methyl-5-nitroindole"]; Step2 [label="Friedel-Crafts Acylation\n(e.g., Ac₂O, SnCl₄)"]; Intermediate2 [label="1-(1-Methyl-5-nitroindol-3-yl)ethanone"]; Step3 [label="Nitro Group Reduction\n(e.g., H₂, Pd/C or SnCl₂/HCl)"]; End [label="1-(5-Amino-1-methylindol-3-yl)ethanone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; }
Figure 2: A potential synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of similar indole derivatives. [3] Step 1: N-Methylation of 5-Nitroindole
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To a stirred solution of 5-nitroindole in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.
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Let the reaction proceed at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-5-nitroindole.
Step 2: Friedel-Crafts Acylation
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Dissolve 1-methyl-5-nitroindole in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the solution to 0 °C and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).
-
Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction by carefully pouring it into ice-water.
-
Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(1-methyl-5-nitroindol-3-yl)ethanone.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in the presence of concentrated hydrochloric acid). [3]3. Stir the reaction at room temperature (or with gentle heating if necessary) until the starting material is consumed (monitored by TLC).
-
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 1-(5-Amino-1-methylindol-3-yl)ethanone.
Spectroscopic and Chromatographic Characterization
The structural elucidation of 1-(5-Amino-1-methylindol-3-yl)ethanone would rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl group on the nitrogen, the acetyl methyl group, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the indole ring system, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).
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C=O stretching vibration for the acetyl group (around 1650-1680 cm⁻¹).
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C-N stretching vibrations.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 188.23.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
Potential Applications in Drug Discovery
The indole nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural motif that can interact with a wide range of biological targets. [2][4]The specific combination of functional groups in 1-(5-Amino-1-methylindol-3-yl)ethanone suggests several potential areas of application:
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Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The amino and acetyl groups could be modified to optimize binding to the ATP-binding pocket of various kinases.
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Serotonin Receptor Ligands: The structural similarity of indoles to serotonin makes them prime candidates for developing ligands for serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.
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Antimicrobial Agents: Many indole derivatives have demonstrated potent antibacterial and antifungal activities. [5] The amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical compound, 1-(5-Amino-1-methylindol-3-yl)ethanone should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted.
Conclusion: A Versatile Building Block
While specific experimental data for 1-(5-Amino-1-methylindol-3-yl)ethanone is not widely published, its molecular structure suggests it is a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization based on the rich chemistry of the indole scaffold. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential in drug discovery and development.
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